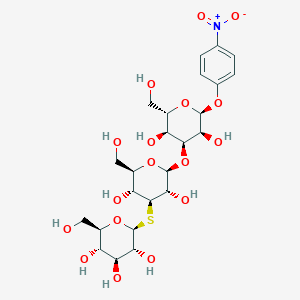
4-nitrophenyl beta-D-glucopyranosyl-(1->3)-3-thio-beta-D-glucopyranosyl-(1->3)hexopyranoside
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Nitrophenyl beta-D-glucopyranosyl-(1->3)-3-thio-beta-D-glucopyranosyl-(1->3)hexopyranoside is a complex organic compound that belongs to the class of glycosides. This compound is characterized by the presence of a nitrophenyl group attached to a glucopyranosyl moiety, which is further linked to another glucopyranosyl unit through a thio linkage. The compound is notable for its applications in biochemical research, particularly in the study of enzyme activities and carbohydrate metabolism.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-nitrophenyl beta-D-glucopyranosyl-(1->3)-3-thio-beta-D-glucopyranosyl-(1->3)hexopyranoside typically involves multiple steps, starting with the protection of hydroxyl groups on the glucopyranosyl units. The nitrophenyl group is introduced through a nucleophilic substitution reaction, where a nitrophenol derivative reacts with a protected glucopyranosyl halide. The thio linkage is formed by reacting a thiol group with a glucopyranosyl derivative under basic conditions. The final step involves deprotection of the hydroxyl groups to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of automated synthesis equipment and rigorous purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
4-Nitrophenyl beta-D-glucopyranosyl-(1->3)-3-thio-beta-D-glucopyranosyl-(1->3)hexopyranoside undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitroquinone derivatives.
Reduction: The nitro group can be reduced to an amino group under catalytic hydrogenation conditions.
Substitution: The glucopyranosyl units can undergo substitution reactions, particularly at the hydroxyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Reagents such as acyl chlorides and alkyl halides are used for substitution reactions.
Major Products
Oxidation: Nitroquinone derivatives.
Reduction: Aminophenyl glucopyranosides.
Substitution: Acylated or alkylated glucopyranosides.
Scientific Research Applications
4-Nitrophenyl beta-D-glucopyranosyl-(1->3)-3-thio-beta-D-glucopyranosyl-(1->3)hexopyranoside is widely used in scientific research due to its unique properties:
Chemistry: It serves as a model compound for studying glycosidic bond formation and cleavage.
Biology: It is used in enzyme assays to study the activity of glycosidases and other carbohydrate-metabolizing enzymes.
Medicine: The compound is used in the development of diagnostic assays for detecting enzyme deficiencies and metabolic disorders.
Industry: It is employed in the synthesis of complex carbohydrates and glycoconjugates for various applications.
Mechanism of Action
The mechanism of action of 4-nitrophenyl beta-D-glucopyranosyl-(1->3)-3-thio-beta-D-glucopyranosyl-(1->3)hexopyranoside involves its interaction with specific enzymes, particularly glycosidases. The compound acts as a substrate for these enzymes, which catalyze the hydrolysis of the glycosidic bond, releasing the nitrophenyl group. This reaction can be monitored spectrophotometrically, making it a valuable tool for studying enzyme kinetics and inhibition.
Comparison with Similar Compounds
Similar Compounds
- 4-Nitrophenyl beta-D-glucopyranoside
- 4-Nitrophenyl alpha-D-glucopyranoside
- 4-Nitrophenyl beta-D-galactopyranoside
- 4-Nitrophenyl beta-D-xylopyranoside
Uniqueness
4-Nitrophenyl beta-D-glucopyranosyl-(1->3)-3-thio-beta-D-glucopyranosyl-(1->3)hexopyranoside is unique due to its thio linkage, which imparts distinct chemical and biological properties. This thio linkage makes the compound more resistant to hydrolysis compared to its oxygen-linked counterparts, allowing for more controlled and specific studies of enzyme activities.
Properties
Molecular Formula |
C24H35NO17S |
|---|---|
Molecular Weight |
641.6 g/mol |
IUPAC Name |
(2S,3R,4S,5S,6R)-2-[(2S,3S,4S,5R,6R)-2-[(2S,3S,4S,5S,6S)-3,5-dihydroxy-2-(hydroxymethyl)-6-(4-nitrophenoxy)oxan-4-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]sulfanyl-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C24H35NO17S/c26-5-10-13(29)16(32)17(33)24(41-10)43-21-15(31)12(7-28)40-23(19(21)35)42-20-14(30)11(6-27)39-22(18(20)34)38-9-3-1-8(2-4-9)25(36)37/h1-4,10-24,26-35H,5-7H2/t10-,11+,12-,13-,14+,15-,16+,17-,18+,19-,20+,21+,22-,23+,24+/m1/s1 |
InChI Key |
VWNONHZCCMYIGR-UKHSOTCISA-N |
Isomeric SMILES |
C1=CC(=CC=C1[N+](=O)[O-])O[C@H]2[C@H]([C@H]([C@H]([C@@H](O2)CO)O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)S[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)O |
Canonical SMILES |
C1=CC(=CC=C1[N+](=O)[O-])OC2C(C(C(C(O2)CO)O)OC3C(C(C(C(O3)CO)O)SC4C(C(C(C(O4)CO)O)O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


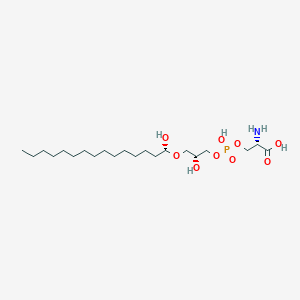
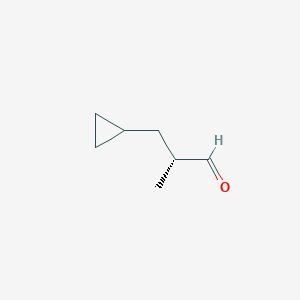
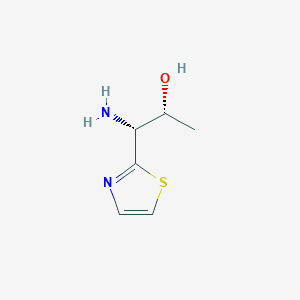
![[2,3,4-Trihydroxy-4-(hydroxyamino)butyl] dihydrogen phosphate](/img/structure/B10777036.png)
![(3R,4R,5R,6S)-2-[[4-[(S)-hydroxy(methoxy)methyl]phenyl]methyl]-7-[[4-(hydroxymethyl)phenyl]methyl]-1,1-dioxo-3,6-bis(phenoxymethyl)-1,2,7-thiadiazepane-4,5-diol](/img/structure/B10777043.png)
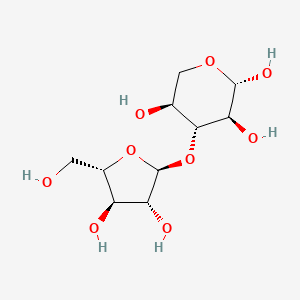
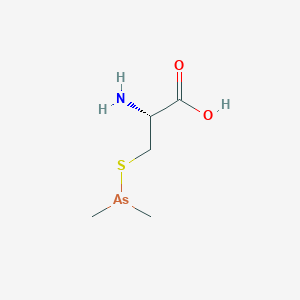




![[(3R,4R,14R,19S)-22-chloro-4-[(2S,3R,4R,5S)-5-(dimethylamino)-3,4-dihydroxy-6,6-dimethyloxan-2-yl]oxy-23-hydroxy-14-(7-methoxy-2-methylidene-3-oxo-4H-1,4-benzoxazine-5-carbonyl)oxy-17-oxo-2,16-dioxapentacyclo[18.2.2.19,13.03,10.04,8]pentacosa-1(23),5,7,9,11,13(25),20(24),21-octaen-19-yl]azanium](/img/structure/B10777086.png)


